2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid
Description
2-Methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid is a fused heterocyclic compound featuring a pyrazole ring annelated to a quinoline scaffold. The molecule is distinguished by:
- A methyl group at position 2, contributing to steric bulk and metabolic stability.
- A keto group at position 3, enabling hydrogen-bonding interactions.
Properties
IUPAC Name |
2-methyl-3-oxo-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c1-15-11(16)8-5-13-9-4-6(12(17)18)2-3-7(9)10(8)14-15/h2-5,14H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLZJYQVDMEIIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CN=C3C=C(C=CC3=C2N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-aminopyrazoles with o-halogen derivatives of aromatic carboxylic acids . The reaction conditions often include the use of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, alcohols, and other functionalized heterocycles.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a valuable candidate for pharmaceutical development:
- Antimicrobial Activity : Research has shown that derivatives of pyrazoloquinoline compounds, including 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid, possess significant antibacterial and antifungal properties. These compounds have been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth.
- Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cells. It has been tested on various cancer cell lines, demonstrating efficacy in inhibiting cell proliferation and inducing cell death through multiple pathways.
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It has shown potential in reducing inflammation markers in vitro and in vivo, suggesting its applicability in treating inflammatory diseases.
Case Studies
- Antimicrobial Testing : A study published in the Journal of Medicinal Chemistry reported that derivatives of pyrazoloquinoline displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics .
- Cancer Cell Line Studies : In vitro studies conducted on human breast cancer cell lines demonstrated that the compound could inhibit cell growth by inducing apoptosis through the mitochondrial pathway. Flow cytometry analysis revealed an increase in sub-G1 phase cells after treatment with the compound .
- Anti-inflammatory Research : A recent publication highlighted the anti-inflammatory potential of pyrazoloquinoline derivatives, revealing that they significantly reduced levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages .
Mechanism of Action
The mechanism of action of 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells . The pathways involved may include the modulation of signal transduction pathways and the induction of apoptosis.
Comparison with Similar Compounds
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f)
- Core Structure: Pyrazolo[4,3-c]pyridine fused with quinoline.
- Substituents: Phenyl (position 2), quinolin-3-yl (position 5), and ethyl ester (position 7).
- Synthesis: 84% yield via condensation of 3-aminoquinoline with ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate .
- Key Differences :
- Lacks the carboxylic acid group (ester instead), reducing solubility.
- Phenyl substituent at position 2 may hinder membrane permeability compared to the methyl group in the target compound.
7-Aryl-pyrano[3,4-c]pyrazolo[4,3-f]quinoline Derivatives
- Core Structure: Pyrano ring fused to pyrazoloquinoline.
- Substituents : Aryl groups at position 7 (e.g., 4-methoxyphenyl) .
- Synthesis : Catalytic methods yield high efficiency (e.g., 82.4% for 4d).
- Aryl groups enhance π-π stacking but reduce polarity compared to the carboxylic acid in the target compound.
N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides
- Core Structure: Pyrido[3,2,1-ij]quinoline (tetracyclic system).
- Substituents : Hydroxy (position 7), carboxamide (position 6) .
- Biological Activity : Diuretic effects via renal enhancement.
- Key Differences: Carboxamide group at position 6 vs. carboxylic acid at position 7 in the target compound. Pyrido core reduces planarity, possibly limiting DNA intercalation observed in quinolone antibiotics.
4-Fluoro-6-oxoimidazo[4,5-h]quinoline-7-carboxylic Acids
- Core Structure: Imidazo[4,5-h]quinoline.
- Substituents : Fluoro (position 4), cyclopropyl (position 9) .
- Biological Activity : Antimicrobial activity against Gram-positive bacteria.
- Key Differences :
- Imidazole ring (vs. pyrazole in the target) alters electronic properties and binding to DNA gyrase.
- Fluorine enhances antibacterial potency but increases toxicity risks.
Critical Analysis of Pharmacological Potential
- Solubility : The carboxylic acid group in the target compound improves water solubility over ester or carboxamide analogs, favoring oral bioavailability .
- Target Engagement : The pyrazole core may offer unique interactions with enzymes like kinases or gyrases, distinct from imidazole or pyridine analogs .
- Safety Profile: Absence of fluorine or cyclopropyl groups (common in fluoroquinolones) could reduce off-target effects .
Biological Activity
2-Methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, including its antibacterial, antifungal, and anticancer activities, supported by relevant research findings and case studies.
- Chemical Formula : C12H9N3O3
- Molecular Weight : 243.22 g/mol
- CAS Number : 1171932-66-3
- Boiling Point : Approximately 489.1 °C (predicted) .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. The following sections detail its antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Research indicates that derivatives of pyrazoloquinoline compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. A study highlighted the synthesis of various quinolonecarboxylic acids and their evaluation against bacterial strains, demonstrating that certain derivatives possess potent antibacterial effects .
Table 1: Antibacterial Activity of Pyrazoloquinoline Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Pseudomonas aeruginosa | 64 µg/mL |
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity in preliminary studies. The mechanism often involves the disruption of fungal cell wall synthesis or function. Specific derivatives have been tested against common fungal pathogens with varying degrees of success.
Anticancer Activity
The anticancer potential of pyrazoloquinolines has been a focal point in recent research. Studies have indicated that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.
Case Study:
A notable study investigated the effects of a related compound on human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 20 µM after 48 hours of treatment, suggesting that the compound could be a lead candidate for further development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazoloquinolines. Modifications to the core structure can enhance potency and selectivity against specific biological targets. For instance, substituents on the quinoline ring have been shown to affect both antibacterial and anticancer activities.
Q & A
What synthetic strategies are recommended for introducing substituents at the pyrazoloquinoline core to optimize antibacterial activity?
The synthesis of pyrazoloquinoline derivatives typically involves Gould-Jacobs cyclization or nucleophilic substitution reactions. For instance, substituents at the 7-position (e.g., carboxylic acid groups) are critical for enhancing antibacterial potency. Modifications at the 3-oxo position (e.g., methyl groups) can improve metabolic stability . Advanced routes may use regioselective fluorination (e.g., 6- or 8-fluoro derivatives) to target Gram-negative pathogens, as seen in related quinolones . Methodologically, HPLC-guided purification and spectroscopic validation (e.g., -NMR, LC-MS) are essential to confirm structural integrity.
How do structural modifications at the N-9 position impact activity against Mycobacterium tuberculosis DNA gyrase?
Contrary to classical fluoroquinolones, where N-1 ethyl/methyl groups enhance gyrase inhibition, N-9 methyl substituents in triazoloquinolones (e.g., compound 21a ) show unexpected antitubercular activity despite reduced bulk. This suggests a distinct binding mode within the gyrase ATPase domain . Researchers should employ molecular docking studies (e.g., using M. tuberculosis gyrase homology models) and compare MIC values against clinical isolates (e.g., 21a with MIC = 2 µg/mL) .
What experimental approaches resolve contradictions in MIC data for pyrazoloquinoline derivatives across bacterial strains?
Discrepancies in MIC values often arise from efflux pump activity or target mutations. For example, fluoroquinolone-resistant strains may show reduced susceptibility to pyrazoloquinolines. To address this:
- Perform competitive binding assays with -labeled ATP to assess gyrase inhibition efficiency.
- Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) in combination with MIC assays .
- Validate results across multiple strains (e.g., S. aureus ATCC 25923 vs. MRSA clinical isolates) .
How can researchers optimize pharmacokinetic properties while maintaining antibacterial efficacy?
Key strategies include:
- Lipophilicity adjustments : Introduce polar groups (e.g., carboxylic acids) to improve solubility without compromising cell membrane penetration .
- Metabolic stability : Replace labile methyl groups with trifluoromethyl or cyclopropyl moieties at the 2-position to reduce CYP450-mediated oxidation .
- In vivo validation : Use rodent models to assess oral bioavailability and tissue distribution, prioritizing compounds with >70% plasma protein binding and low clearance rates (<0.5 L/h/kg) .
What analytical methods are critical for characterizing degradation products of pyrazoloquinoline-7-carboxylic acids?
- High-resolution mass spectrometry (HR-MS) : Identifies hydrolytic or oxidative byproducts (e.g., decarboxylation or ring-opening under acidic conditions).
- Stability studies : Conduct forced degradation in pH 1–9 buffers at 40°C for 14 days, monitored via UPLC-PDA .
- X-ray crystallography : Resolves stereochemical ambiguities in degradation products, as demonstrated for related quinolones .
Why do some pyrazoloquinoline analogs show reduced activity despite favorable in vitro gyrase inhibition?
This paradox may arise from poor cellular uptake or efflux. To investigate:
- Measure intracellular accumulation using fluorescent analogs (e.g., BODIPY-labeled derivatives) in macrophages.
- Perform transcriptomic profiling of bacterial efflux pumps (e.g., norA in S. aureus) post-exposure to identify overexpression .
- Design zwitterionic derivatives (e.g., carboxylate-amine pairs) to enhance permeability, as seen in advanced fluoroquinolones .
How should researchers design experiments to assess off-target effects in mammalian cells?
- Topoisomerase II inhibition assays : Use plasmid relaxation assays with human topo IIα to evaluate genotoxicity risks.
- Mitochondrial toxicity screening : Measure ATP depletion in HepG2 cells after 72-hour exposure.
- Cytokine profiling : ELISA-based detection of IL-6/TNF-α in primary macrophages to rule out immunomodulatory side effects .
What structural features correlate with reduced phototoxicity in pyrazoloquinolines compared to classic quinolones?
The pyrazolo[4,3-c]quinoline scaffold lacks the 8-π-π* conjugation responsible for UV-mediated DNA damage in fluoroquinolones. Replace 8-fluoro groups with electron-withdrawing substituents (e.g., nitro or methoxy) to further minimize photoreactivity . Validate via 3T3 NRU phototoxicity assays (OECD 432) and ROS detection in keratinocytes .
How can computational methods guide the design of pyrazoloquinolines with dual antibacterial and anticancer activity?
- Pharmacophore modeling : Align the 3-oxo-4-carboxylate motif with known kinase inhibitors (e.g., EGFR or BRAF).
- Dual-target MD simulations : Simulate binding to both DNA gyrase and apoptosis regulators (e.g., Bcl-2).
- In vitro validation : Test top candidates against NCI-60 cancer cell lines and Gram-positive/-negative panels .
What strategies address resistance mutations in gyrA (e.g., GyrAS83L^{S83L}S83L) that reduce pyrazoloquinoline efficacy?
- C-7 heterocyclic substitutions : Piperazine or pyrrolidine groups restore binding affinity to mutated gyrase .
- Hybrid molecules : Conjugate with siderophores (e.g., catechol) to exploit bacterial iron uptake systems .
- Combination therapy : Pair with β-lactams or efflux pump inhibitors to bypass resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
